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Compound of Interest

Compound Name: GSK-1482160 (isomer)

Cat. No.: B12423405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of GSK-1482160, a

potent and selective negative allosteric modulator of the P2X7 receptor, in various rodent

models. The information compiled herein is intended to facilitate reproducible preclinical

research in areas such as neuroinflammation and chronic pain.

Quantitative Data Summary
The following tables summarize key quantitative data for GSK-1482160 administration in

rodent models, compiled from preclinical studies.

Table 1: Pharmacokinetic Parameters of GSK-1482160 in
Rats

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12423405?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value
Route of
Administration

Dose (mg/kg)

Clearance (CL) 9 mL/min/kg Intravenous (i.v.) 1

Half-life (T½) 1.5 h Intravenous (i.v.) 1

Volume of Distribution

(Vss)
1.1 L/kg Intravenous (i.v.) 1

Time to Maximum

Concentration (Tmax)
1.0 h Oral (p.o.) 3

Maximum

Concentration (Cmax)
2.45 µM Oral (p.o.) 3

Area Under the Curve

(AUC)
13.7 µM*h Oral (p.o.) 3

Oral Bioavailability (F) 65% Oral (p.o.) 3

Data sourced from MedChemExpress.[1]

Table 2: Efficacy of Oral GSK-1482160 in Rat Pain
Models

Rodent Model Dosage (mg/kg) Dosing Regimen Outcome

Chronic Knee Joint

Inflammatory Pain

(CFA-induced)

5, 20, and 50
p.o., twice daily for 5

days

Exhibited analgesic

effect comparable to

celecoxib at 50 mg/kg.

[1]

Neuropathic Pain

(Chronic Constriction

Injury)

20
p.o., twice daily for 8

days

Significantly reversed

mechanical allodynia;

comparable effect to

gabapentin.[1]

Table 3: Dosing in Rodent Neuroinflammation Models
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Rodent Model
Administration
Route

Dosage Purpose

LPS-induced

Neuroinflammation

(Mice)

Intraperitoneal (i.p.) 5 mg/kg of LPS

Induction of

neuroinflammation.[2]

[3]

LPS-induced

Neuroinflammation

(Mice)

Intravenous (i.v.)
1 mg/kg of GSK-

1482160

Blocking studies for

PET imaging with

[11C]GSK-1482160.

[4][5]

Signaling Pathway
GSK-1482160 is a negative allosteric modulator of the P2X7 receptor (P2X7R).[1] Extracellular

ATP, often released during cellular stress or injury, activates P2X7R, leading to the opening of a

non-selective cation channel.[6][7] This influx of Ca2+ and Na+ and efflux of K+ triggers

downstream signaling cascades, including the activation of the NLRP3 inflammasome and

subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[8] GSK-1482160 binds to a

site distinct from the ATP binding site, reducing the efficacy of ATP at the receptor and thereby

inhibiting the inflammatory response.[1]
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P2X7R signaling pathway and modulation by GSK-1482160.
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Experimental Protocols
Oral Administration Protocol (Rat)
This protocol is adapted from studies investigating the analgesic effects of GSK-1482160 in rat

models of chronic pain.[1]

Materials:

GSK-1482160

Vehicle (e.g., 10% sucrose in sterile water)

Oral gavage needles (flexible-tipped, appropriate size for rats)

Syringes (1-3 mL)

Balance and weighing materials

Vortex mixer and/or sonicator

Procedure:

Preparation of Dosing Solution:

Calculate the required amount of GSK-1482160 based on the desired dose and the

number and weight of the animals.

Weigh the calculated amount of GSK-1482160 powder.

Prepare the vehicle solution (e.g., dissolve sucrose in sterile water).

Suspend or dissolve GSK-1482160 in the vehicle to the desired final concentration. Use a

vortex mixer or sonicator to ensure a homogenous suspension. Prepare fresh daily.

Animal Handling and Dosing:

Gently restrain the rat.
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Measure the distance from the tip of the rat's nose to the last rib to determine the correct

insertion length for the gavage needle.

Draw the calculated volume of the GSK-1482160 solution into the syringe.

Gently insert the gavage needle into the esophagus and advance it to the predetermined

length.

Slowly administer the solution.

Carefully withdraw the gavage needle.

Return the animal to its cage and monitor for any adverse reactions.

Intravenous Administration Protocol (Mouse)
This protocol is based on blocking studies performed in mouse models of neuroinflammation.

[4][5]

Materials:

GSK-1482160

Vehicle (e.g., sterile saline or a solution compatible with intravenous injection)

Insulin syringes with a fine-gauge needle (e.g., 29-31G)

Mouse restrainer

Heat lamp (optional, for tail vein dilation)

Procedure:

Preparation of Dosing Solution:

Prepare a sterile solution of GSK-1482160 in the chosen vehicle at the desired

concentration. Ensure complete dissolution.

Animal Preparation and Injection:
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Place the mouse in a restrainer, exposing the tail.

If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.

Swab the tail with 70% ethanol.

Draw the calculated volume of the GSK-1482160 solution into the syringe, ensuring no air

bubbles are present.

Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

Slowly inject the solution. Successful injection is indicated by the absence of a

subcutaneous bleb.

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Return the mouse to its cage and monitor.

Intraperitoneal Administration Protocol (Mouse)
This protocol is based on the induction of neuroinflammation in mice using lipopolysaccharide

(LPS), a common experimental paradigm where subsequent treatment with a compound like

GSK-1482160 could be evaluated.[2][3] For GSK-1482160 administration via this route, a

similar procedure would be followed.

Materials:

GSK-1482160 or LPS

Sterile, pyrogen-free saline

Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)

Procedure:

Preparation of Dosing Solution:

Dissolve the substance (LPS or GSK-1482160) in sterile saline to the desired

concentration.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://jnm.snmjournals.org/content/jnumed/early/2016/10/19/jnumed.116.181354.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3555059/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Handling and Injection:

Grasp the mouse by the scruff of the neck to restrain the head and body.

Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards.

Locate the injection site in the lower right abdominal quadrant.

Insert the needle at a 15-20 degree angle.

Aspirate to ensure the needle has not entered the bladder or intestines.

Inject the solution.

Withdraw the needle and return the mouse to its cage.

Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

GSK-1482160 in a rodent model of neuropathic pain.
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Phase 1: Model Induction and Baseline

Phase 2: Treatment Period

Phase 3: Outcome Assessment

Phase 4: Data Analysis
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(7-14 days)
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Daily Health Monitoring Post-treatment Behavioral Testing
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(e.g., Western Blot, IHC)

Statistical Analysis of Data

Conclusion and Interpretation
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Experimental workflow for a neuropathic pain study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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